molecular formula C7H5BrFNO B13514022 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one

Cat. No.: B13514022
M. Wt: 218.02 g/mol
InChI Key: JTODHWHVVNHORP-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a fluorine atom attached to the ethanone group. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-Bromopyridin-2-ol
  • 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

Comparison: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-2-fluoroethanone

InChI

InChI=1S/C7H5BrFNO/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4H,3H2

InChI Key

JTODHWHVVNHORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CF

Origin of Product

United States

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